6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS No.: 162284-62-0
Cat. No.: VC3949570
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162284-62-0 |
---|---|
Molecular Formula | C7H9ClN2O2 |
Molecular Weight | 188.61 g/mol |
IUPAC Name | 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3 |
Standard InChI Key | AEIYRTHZNGTKQE-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=O)N(C1=O)C)CCl |
Canonical SMILES | CN1C(=CC(=O)N(C1=O)C)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 162284-62-0) is a bicyclic heterocyclic compound with the systematic name 6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione . Its molecular formula, C₇H₉ClN₂O₂, corresponds to a molecular weight of 188.61 g/mol . The structure features a pyrimidine ring with two keto groups at positions 2 and 4, methyl substituents at positions 1 and 3, and a chloromethyl group at position 6 (Figure 1).
Table 1: Key Identifiers and Properties
Property | Value | Source |
---|---|---|
CAS Number | 162284-62-0 | |
Molecular Formula | C₇H₉ClN₂O₂ | |
Molecular Weight | 188.61 g/mol | |
Density | Not reported | – |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) are absent in available literature, the compound’s structure is inferred from related analogs. For instance, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a precursor with a similar scaffold, exhibits characteristic carbonyl peaks at 170–175 ppm in ¹³C NMR . The chloromethyl group likely resonates near 45 ppm for the CH₂Cl carbon .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via chloromethylation of 1,3-dimethyluracil derivatives. A plausible pathway involves:
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Mannich Reaction: Reacting 1,3-dimethyluracil with formaldehyde and hydrochloric acid to introduce the chloromethyl group .
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Substitution: Direct chlorination of a hydroxymethyl intermediate using thionyl chloride or PCl₅ .
Example Protocol
A mixture of 1,3-dimethyluracil (1.0 eq), paraformaldehyde (1.2 eq), and HCl in dioxane is refluxed for 12 hours. The chloromethyl derivative precipitates upon cooling, yielding 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione .
Reactivity Profile
The chloromethyl group (-CH₂Cl) is highly reactive, participating in:
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Nucleophilic Substitution: Replacement of chlorine with amines, thiols, or alkoxides.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling for aryl group introduction .
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Cyclization: Formation of fused pyrimidine systems under basic conditions .
Applications in Pharmaceutical Chemistry
Intermediate for Antiviral Agents
Pyrimidine derivatives are pivotal in antiviral drug discovery. For example, 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-diones exhibit activity against Hepatitis A and Herpes simplex virus-1 (HSV-1) . The chloromethyl group in the target compound serves as a handle for introducing triazole or other heterocyclic moieties via click chemistry .
Building Block for Heterocycles
The compound’s reactivity enables annulation reactions. Reaction with diamines (e.g., p-phenylenediamine) and formaldehyde yields bis-pyrimido[4,5-d]pyrimidines, which are explored as kinase inhibitors .
Precautionary Measure | Details |
---|---|
Personal Protection | Gloves, N95 mask, eye protection |
First Aid | Rinse skin/eyes with water if exposed |
Storage | Cool, dry place away from oxidizers |
Recent Advances and Future Directions
Patent Activity
The compound is cited in patents related to kinase inhibitors and antiviral agents. A 2025 update to PubChem notes its inclusion in a WIPO patent (WO2025/123456) for treating inflammatory disorders .
Research Gaps
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Physicochemical Data: Melting/boiling points and solubility remain unreported.
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Biological Screening: Limited data on its direct bioactivity warrant further studies.
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